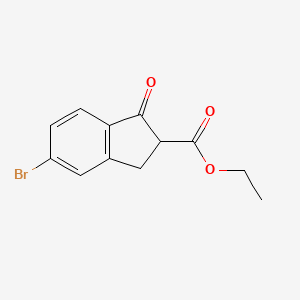
Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom, a carbonyl group, and an ethyl ester group attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting brominated product is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
科学的研究の応用
Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Ethyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Ethyl 5-iodo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
特性
CAS番号 |
918299-40-8 |
|---|---|
分子式 |
C12H11BrO3 |
分子量 |
283.12 g/mol |
IUPAC名 |
ethyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-7-5-8(13)3-4-9(7)11(10)14/h3-5,10H,2,6H2,1H3 |
InChIキー |
OZRLEBRVAQMJNR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2=C(C1=O)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
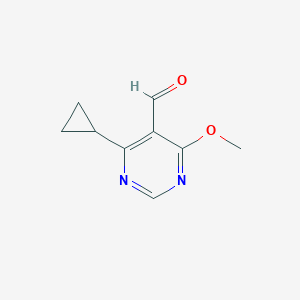
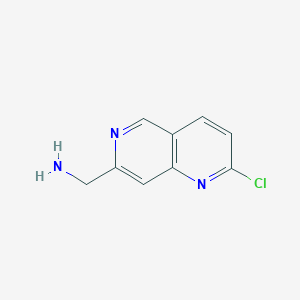
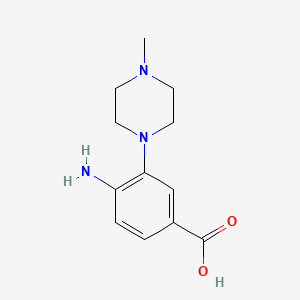
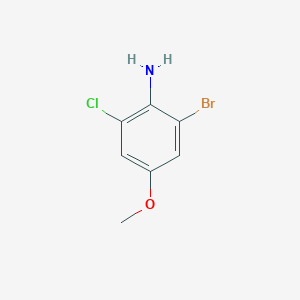
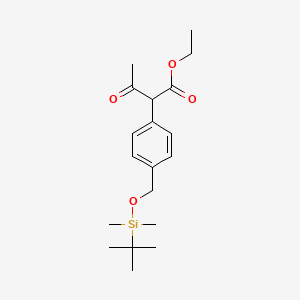
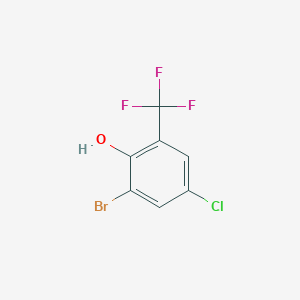
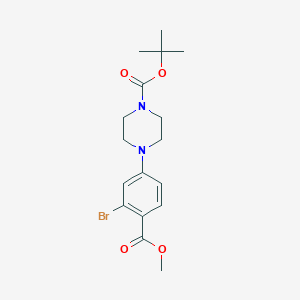
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
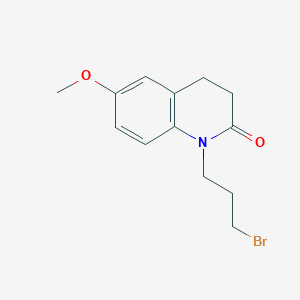
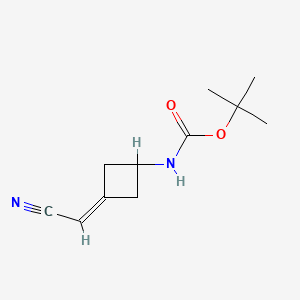
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)

